

# A Comparative Analysis of Ceftizoxime and Ceftriaxone Efficacy Against *Pseudomonas aeruginosa*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ceftizoxime**

Cat. No.: **B193995**

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This guide provides an objective comparison of the in vitro activity of two third-generation cephalosporin antibiotics, **Ceftizoxime** and Ceftriaxone, against the opportunistic pathogen *Pseudomonas aeruginosa*. The following sections present a summary of their comparative efficacy based on available experimental data, detailed experimental protocols for susceptibility testing, and an overview of the key resistance mechanisms employed by *P. aeruginosa* against these antimicrobial agents.

## Data Presentation: In Vitro Susceptibility of *Pseudomonas aeruginosa*

The following table summarizes the in vitro activity of **Ceftizoxime** and Ceftriaxone against clinical isolates of *Pseudomonas aeruginosa*. The data is derived from a comparative study evaluating the efficacy of various third-generation cephalosporins.

Antibiotic	Number of Isolates Tested	Susceptible (%)	Intermediate (%)	Resistant (%)
Ceftizoxime	250	Intermediate Activity	-	-
Ceftriaxone	250	0	-	100

Data from a comparative in vitro study. It is important to note that "intermediate activity" for **Ceftizoxime** suggests that it may be effective at higher dosages or in specific clinical scenarios, while Ceftriaxone shows no supportive activity.[\[1\]](#)

## Experimental Protocols

The determination of the in vitro efficacy of **Ceftizoxime** and Ceftriaxone against *P. aeruginosa* is primarily achieved through standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides comprehensive guidelines for these procedures to ensure reproducibility and accuracy of results.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

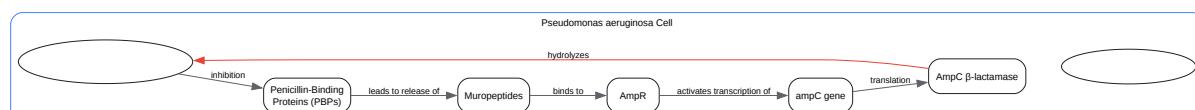
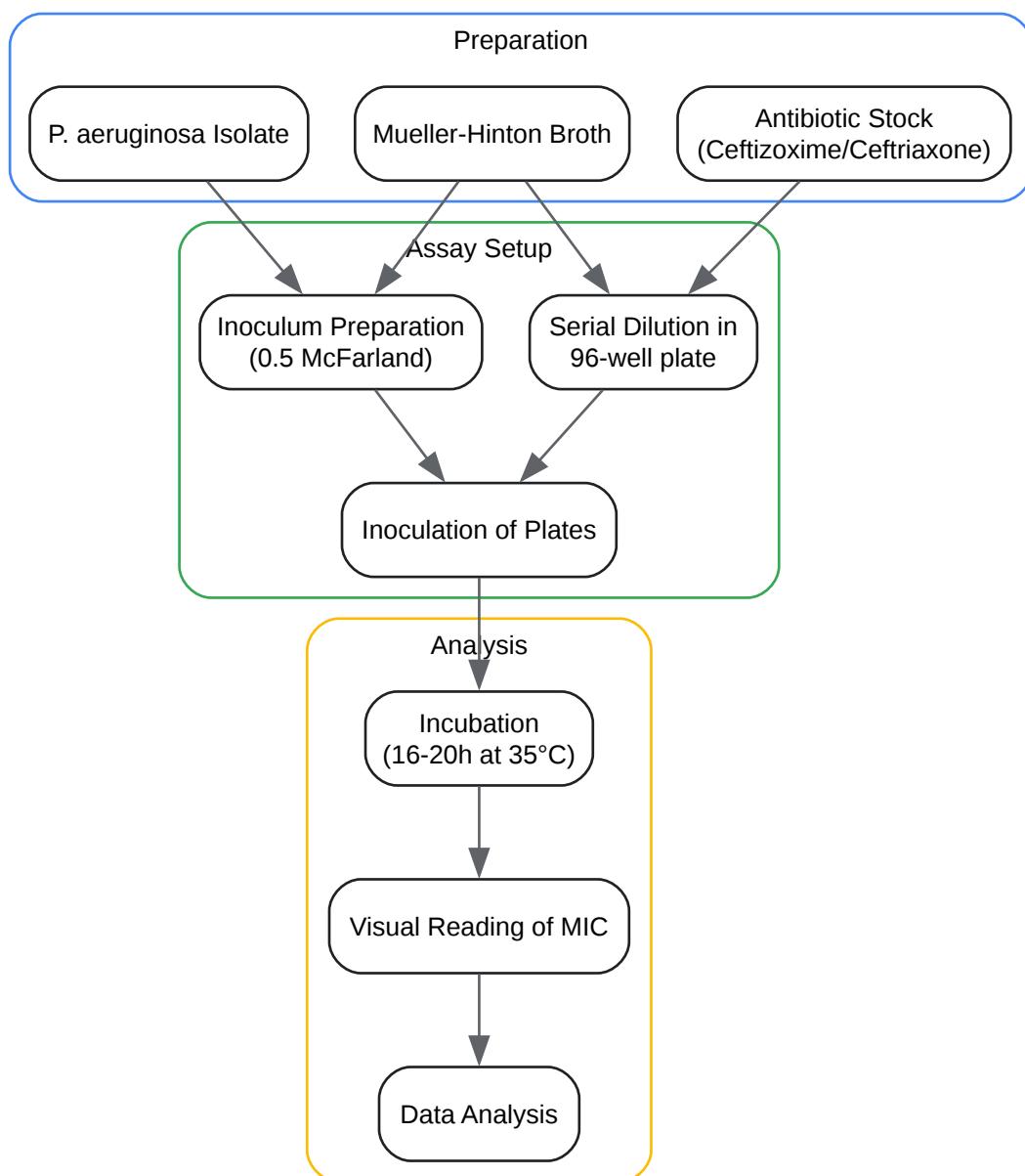
Materials:

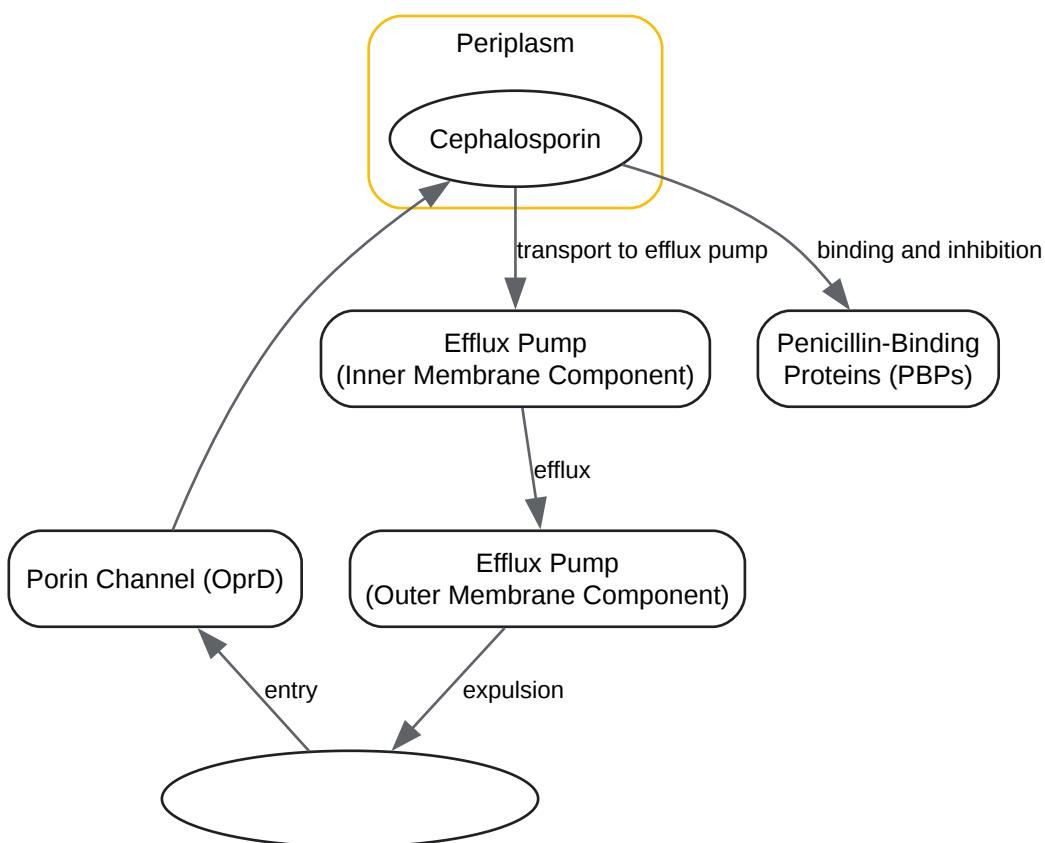
- *Pseudomonas aeruginosa* isolates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Ceftizoxime** and Ceftriaxone analytical grade powder
- Sterile 96-well microtiter plates
- Spectrophotometer

- Incubator (35°C ± 2°C)
- Pipettes and sterile tips

**Procedure:**

- Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of **Ceftizoxime** and Ceftriaxone in a suitable solvent at a concentration of 1280 µg/mL.
- Preparation of Microtiter Plates:
  - Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
  - Add 50 µL of the 1280 µg/mL antibiotic stock solution to the first well of a row, resulting in a concentration of 640 µg/mL.
  - Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the row to achieve a range of concentrations (e.g., 640 µg/mL to 0.3125 µg/mL). Discard 50 µL from the last well containing the antibiotic.
- Inoculum Preparation:
  - Select 3-5 well-isolated colonies of *P. aeruginosa* from a non-selective agar plate.
  - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
  - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Inoculation: Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.



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Email: [info@benchchem.com](mailto:info@benchchem.com)